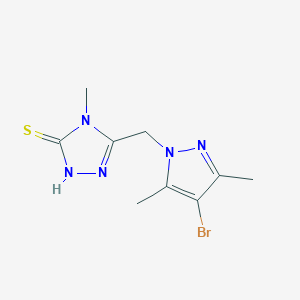

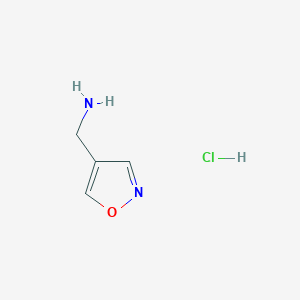

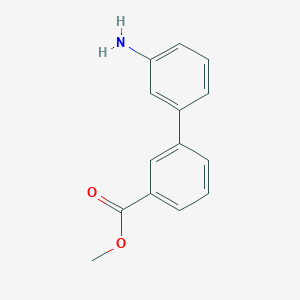

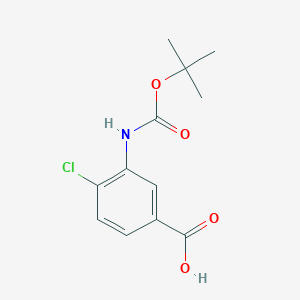

![molecular formula C8H10O3 B061601 3-甲酰基双环[1.1.1]戊烷-1-甲酸甲酯 CAS No. 180464-92-0](/img/structure/B61601.png)

3-甲酰基双环[1.1.1]戊烷-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves various synthetic routes, including both one-step and two-step methodologies. These methods highlight its versatility as a substrate in organic synthesis for preparing medical and pharmaceutical products due to its significant role as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).

Molecular Structure Analysis

Molecular structure analysis has shown that compounds like methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate exhibit a variety of mesophases due to their structured nature. The structural analysis is crucial in understanding the transitional properties of these compounds and their phase behaviors, which are essential for applications in materials science (Henderson & Imrie, 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate are diverse, demonstrating its reactivity and functionalization capabilities. Its role in the metathesis of functionalized olefins, for instance, showcases its utility in organic synthesis and polymer chemistry, offering insights into the development of new catalytic systems (Lefebvre et al., 1995).

Physical Properties Analysis

The physical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate and related compounds, such as pentane-1,5-diol, have been studied for their applications in dermatology, revealing their efficacy, safety, and pharmaceutical properties. Such analyses are critical for understanding their behavior in various formulations and potential for topical administration (Jacobsson Sundberg & Faergemann, 2008).

Chemical Properties Analysis

The chemical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, including its role in synthesis and reactivity patterns, have been extensively researched. Developments in its synthesis and reactivity, especially concerning methylene- and alkylidenecyclopropane derivatives, underline the compound's importance in organic chemistry and its potential in creating new molecules with desired functionalities (Pellissier, 2014).

科学研究应用

合成及整合到肽中

由[1.1.1]螺旋桨烷合成的 3-氨基双环[1.1.1]戊烷-1-羧酸衍生物作为 γ-氨基丁酸的刚性类似物,并已成功整合到线性和环状肽中。这代表了对肽化学的重大贡献,为开发基于肽的治疗剂和生化工具提供了新的途径 (Pätzel 等人,2004)。

开环反应

关于 2-硅双环[2.1.0]戊烷的合成和开环反应的研究突出了该化合物在生成具有多种官能团的结构中的效用。这项工作为合成具有药物开发和材料科学潜在应用的复杂分子开辟了新的可能性 (Maas 等人,2004)。

抗癌药物开发

研究涉及钾 2-{[(2Z)-(3-羟基-1-甲基-2-丁烯亚基)]氨基}-4-甲基-戊酸酯与 PhnSnCl4-n 反应的氨基乙酸官能化席夫碱有机锡(IV)配合物,展示了在抗癌药物开发中的潜在应用。这些配合物对多种人肿瘤细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的前景 (Basu Baul 等人,2009)。

药物设计的生物等排体

Hughes 等人(2019 年)报道的由[1.1.1]螺旋桨烷合成的 3-烷基双环[1.1.1]戊烷-1-胺的合成说明了双环[1.1.1]戊烷作为药物设计中芳环、叔丁基和炔烃的有效生物等排体的应用。该方法促进了将药学相关胺整合到双环[1.1.1]戊烷支架上,突出了其在新型治疗剂开发中的效用 (Hughes 等人,2019)。

对映选择性 C-H 官能化

双环[1.1.1]戊烷的对映选择性 C-H 官能化代表了一种获取手性取代双环[1.1.1]戊烷的开创性方法,这对于药物研究和开发至关重要。这种创新策略采用分子间 sp3 C-H 插入反应,促进了手性 BCP 衍生物的产生,展示了该化合物在合成有机化学和药物发现中的重要性 (Garlets 等人,2020)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCZCYZLWROJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

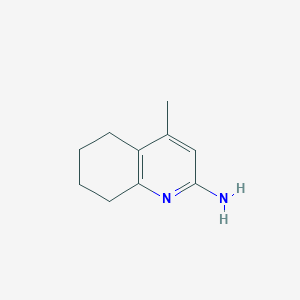

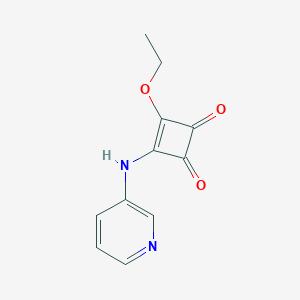

![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)